1-(Oxolan-2-yl)ethane-1-sulfonamide
Description
General Overview of Sulfonamide Frameworks in Chemical Research
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone in modern chemical and pharmaceutical research. wikipedia.org Since the discovery of their antibacterial properties in the 1930s with the advent of prontosil, sulfonamide-containing compounds have evolved into a vast class of therapeutic agents with diverse applications. nih.govwikipedia.org Their utility extends beyond antimicrobial agents to include treatments for a range of conditions such as inflammation, glaucoma, and viral infections. nih.govijpsjournal.com The enduring importance of sulfonamides in drug discovery is underscored by the continuous development and FDA approval of new sulfonamide-based drugs. nih.gov
The versatility of the sulfonamide scaffold lies in its unique chemical properties and its ability to act as a structural mimic (isostere) for other functional groups, such as carboxylic acids. researchgate.net This allows for the design of molecules that can interact with biological targets with high specificity. The synthesis of sulfonamides is typically robust, often involving the reaction of a sulfonyl chloride with an amine, which allows for the straightforward generation of diverse molecular libraries for screening and development. wikipedia.org
Structural and Electronic Characteristics of Sulfonamide Functional Groups Relevant to 1-(Oxolan-2-yl)ethane-1-sulfonamide
In the context of this compound, these characteristics are paramount. The electron-withdrawing nature of the sulfonyl group will influence the electron density of the adjacent ethanesulfonamide (B75362) backbone. The ability of the sulfonamide nitrogen to participate in hydrogen bonding is a key determinant of its potential intermolecular interactions, a crucial factor in its hypothetical biological activity and material properties. The stability of the sulfonamide group to metabolic degradation also contributes to its appeal in medicinal chemistry. researchgate.net
Academic Significance of Tetrahydrofuran (B95107) (Oxolane) Moieties in Organic Synthesis
The tetrahydrofuran (THF) ring, also known as oxolane, is a five-membered cyclic ether that is a prevalent structural motif in a vast array of natural products and biologically active compounds. chemicalbook.comresearchgate.net Its presence in molecules such as sugars (as furanoses) and various complex natural products highlights its fundamental role in biology. nih.gov In organic synthesis, THF is not only a versatile and polar aprotic solvent but also a key building block for more complex molecular architectures. acs.orgwikipedia.org
Rationale for the Detailed Academic Investigation of this compound
The rationale for a focused investigation of this compound stems from the convergence of two highly significant chemical moieties within a single, relatively unexplored molecule. The combination of the biologically active sulfonamide group with the structurally important tetrahydrofuran ring presents a novel scaffold for chemical exploration.
A detailed academic investigation is warranted to:
Explore Novel Biological Activity: The unique three-dimensional arrangement of the sulfonamide and oxolane groups could lead to novel interactions with biological targets, potentially yielding new therapeutic agents.
Investigate Structure-Activity Relationships: Understanding how the substitution pattern and stereochemistry of the oxolane ring influence the chemical and biological properties of the sulfonamide would provide valuable insights for rational drug design.
Develop New Synthetic Methodologies: The synthesis of this specific compound could spur the development of new or refined synthetic strategies for the preparation of other substituted sulfonamides containing cyclic ether motifs.
Probe Physicochemical Properties: A thorough characterization of its physical and chemical properties, such as solubility, stability, and crystal packing, would contribute to the fundamental understanding of this class of compounds.
Given the proven track record of both sulfonamides and tetrahydrofuran-containing molecules in diverse scientific fields, a detailed study of this compound holds considerable promise for advancing our knowledge in organic synthesis, medicinal chemistry, and materials science.
Interactive Data Tables
Table 1: General Properties of the Sulfonamide Functional Group
| Property | Description |
| General Structure | R-SO₂-NR'R'' |
| Hybridization of Sulfur | sp³ (tetrahedral) |
| Key Bonds | S=O, S-N, S-C |
| Acidity | The N-H proton is weakly acidic. |
| Reactivity | Generally stable, can be synthesized from sulfonyl chlorides and amines. wikipedia.org |
| Biological Role | Core component of many drugs, often acts as a competitive inhibitor of enzymes. wikipedia.org |
Table 2: General Properties of the Tetrahydrofuran (Oxolane) Moiety
| Property | Description |
| Molecular Formula | C₄H₈O |
| Structure | Five-membered cyclic ether. |
| Key Features | Polar aprotic, can act as a Lewis base. |
| Natural Occurrence | Found in a wide range of natural products, including sugars. researchgate.net |
| Synthetic Utility | Common solvent and a versatile building block in organic synthesis. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(oxolan-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5(11(7,8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
SJVLZZWIAQTYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxolan 2 Yl Ethane 1 Sulfonamide
Direct Synthetic Routes to 1-(Oxolan-2-yl)ethane-1-sulfonamide
Direct synthetic routes to this compound primarily involve the formation of the sulfonamide group from a precursor already containing the oxolane-ethane backbone. These methods are generally characterized by their straightforward nature, though they may not offer control over the stereochemistry at the chiral center.
Amidation and Sulfonylation Strategies
A principal strategy for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine, in this case, ammonia (B1221849) or a protected form thereof. The key intermediate for this approach is 2-(oxolan-2-yl)ethane-1-sulfonyl chloride. The synthesis of this intermediate can be envisioned through a multi-step sequence starting from a suitable precursor such as 2-(2-bromoethyl)oxolane.
A plausible synthetic pathway is outlined below:
Thioketalization and Alkylation: Starting from 2-bromopropionaldehyde diethyl acetal, a Grignard reagent can be formed and reacted with 2-chloromethyloxolane to introduce the oxolane moiety.
Conversion to Thiol: The resulting halide can be converted to a thiol, for instance, by reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.
Oxidative Chlorination: The synthesized 1-(oxolan-2-yl)ethane-1-thiol can then undergo oxidative chlorination to yield the corresponding sulfonyl chloride. Reagents such as chlorine in the presence of water or N-chlorosuccinimide can be employed for this transformation.
Amination: Finally, the 1-(oxolan-2-yl)ethane-1-sulfonyl chloride is reacted with ammonia to furnish the desired this compound. This step is typically carried out in a suitable solvent like dichloromethane (B109758) or diethyl ether.
An alternative approach involves the direct sulfonylation of a suitable organometallic reagent derived from 2-ethyloxolane with sulfuryl chloride, followed by amination. However, this route may be less selective and could lead to a mixture of products.
Alternative Synthetic Pathways Involving Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. osi.lv The efficiency of this reaction is often high, but the preparation and stability of the required sulfonyl chloride can be challenging. osi.lv For the synthesis of this compound, this would involve the reaction of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride with ammonia.
The required sulfonyl chloride can be prepared from the corresponding sulfonic acid or its salt. For instance, 1-(oxolan-2-yl)ethane-1-sulfonic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to yield the sulfonyl chloride. The sulfonic acid itself can be synthesized by the oxidation of 1-(oxolan-2-yl)ethane-1-thiol.
A summary of potential direct synthetic strategies is presented in the table below:
| Starting Material | Key Intermediate | Key Reactions |
| 2-(2-Bromoethyl)oxolane | 1-(Oxolan-2-yl)ethane-1-thiol | Thiolation, Oxidative Chlorination, Amination |
| 2-Ethyloxolane | 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride | Sulfonylation, Amination |
| 1-(Oxolan-2-yl)ethane-1-sulfonic acid | 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride | Chlorination, Amination |
Stereoselective Synthesis of this compound
The presence of a chiral center at the C1 position of the ethane (B1197151) moiety in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of the compound. These methods are crucial for applications where the biological activity is dependent on a specific stereoisomer.
Enantioselective Approaches to the Chiral Center at the Ethane Moiety
Enantioselective synthesis aims to directly create the desired enantiomer. This can be achieved through the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate.
One potential enantioselective approach involves the asymmetric alkylation of a precursor sulfonamide. For instance, a sulfonamide with a removable activating group on the nitrogen could be deprotonated and then reacted with a 2-haloethyloxolane in the presence of a chiral phase-transfer catalyst. Such catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.
Another strategy is the catalytic enantioselective synthesis of α-C-chiral primary sulfonamides from heterocyclic thioethers and sulfones. organic-chemistry.org This method involves the preparation of α-chiral sulfinates from optically pure thioethers, which are then converted to the sulfonamides with retention of stereochemistry. organic-chemistry.org Adapting this to the target molecule would involve starting with an enantiomerically pure 2-(1-thioethyl)oxolane.
Diastereoselective Control in the Formation of this compound
Diastereoselective synthesis involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A common approach is the alkylation of a chiral sulfonamide precursor. For example, a chiral amine, such as (R)- or (S)-α-phenylethylamine, can be reacted with a sulfonyl chloride to form a chiral sulfonamide. Deprotonation of this sulfonamide followed by reaction with a suitable 2-haloethyloxolane would lead to the formation of two diastereomers. The chiral auxiliary would direct the alkylation to preferentially form one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
The diastereoselective reduction of a chiral N-sulfinylimine is another powerful method. osi.lv In this approach, a ketone precursor, 1-(oxolan-2-yl)ethan-1-one, would be condensed with a chiral sulfinamide, such as tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinylimine. osi.lv Diastereoselective reduction of the imine with a suitable hydride source would then furnish the corresponding sulfinamide, and subsequent removal of the sulfinyl group would provide the chiral primary amine, which can then be converted to the sulfonamide. The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group. researchgate.net
Application of Chiral Auxiliaries and Catalysts in the Synthesis of Enantiopure this compound
The synthesis of enantiopure this compound can be effectively achieved through the judicious use of chiral auxiliaries and catalysts.
Chiral Auxiliaries:
Evans' Oxazolidinones: These auxiliaries can be acylated and then undergo stereoselective alkylation. While typically used for carboxylic acid derivatives, analogous chemistry with sulfonyl derivatives could be explored.
Camphorsultams: These are effective chiral auxiliaries for controlling the stereochemistry of α-alkylation of sulfonamides. The sulfonamide nitrogen is first attached to the camphorsultam, and subsequent alkylation with a 2-haloethyloxolane would proceed with high diastereoselectivity.
Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be converted to a chiral amide, and the α-carbon can be stereoselectively alkylated. nih.gov A similar strategy could be adapted for sulfonamides.
A table summarizing potential stereoselective strategies is provided below:
| Strategy | Key Reagent/Auxiliary | Key Transformation |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Asymmetric alkylation of a precursor sulfonamide |
| Diastereoselective Alkylation | (R)- or (S)-α-Phenylethylamine | Alkylation of a chiral sulfonamide |
| Diastereoselective Reduction | tert-Butanesulfinamide (Ellman's Auxiliary) | Reduction of a chiral N-sulfinylimine osi.lvresearchgate.net |
| Chiral Auxiliary Directed Alkylation | Camphorsultam | Diastereoselective α-alkylation of a sulfonamide |
Chiral Catalysts:
Chiral Lewis Acids: These can be used to catalyze the enantioselective addition of nucleophiles to imines, which could be a route to the chiral amine precursor of the sulfonamide.
Organocatalysts: Chiral amines or phosphoric acids can catalyze the enantioselective alkylation of sulfonamides. nih.gov
The selection of the most appropriate synthetic route will depend on factors such as the desired stereochemical purity, the availability of starting materials, and the scalability of the process. While direct synthetic methods offer simplicity, stereoselective approaches are indispensable for obtaining specific enantiomers of this compound for targeted applications.
Optimization of Synthetic Protocols for this compound
The synthesis of this compound presents a unique challenge due to the presence of the oxolane (tetrahydrofuran) ring, which can be sensitive to certain reaction conditions. Optimization of synthetic protocols is therefore crucial to ensure high yield, purity, and selectivity. This section explores the key parameters that can be fine-tuned, including reaction conditions, solvent effects, and catalyst selection, alongside the integration of green chemistry principles to develop a more sustainable and environmentally friendly process.
Exploration of Reaction Conditions and Solvent Effects
The formation of the sulfonamide bond, typically through the reaction of a sulfonyl chloride with an amine, is influenced by several factors, including temperature, reaction time, and the choice of solvent. The reaction to produce this compound would likely involve the coupling of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride with ammonia or a suitable amine precursor.
The selection of an appropriate solvent is critical. The solvent must be inert to the reactants and facilitate the dissolution of both the sulfonyl chloride and the amine. A range of solvents with varying polarities could be screened to determine the optimal medium. For instance, aprotic polar solvents such as acetonitrile (B52724) (CH₃CN) and dichloromethane (CH₂Cl₂) are commonly employed in sulfonamide synthesis. nih.gov The effect of the solvent on the reaction yield is a key area of investigation. A hypothetical screening of solvents for the synthesis of this compound is presented in Table 1.
Table 1: Hypothetical Solvent Screening for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 25 | 12 | 65 |
| 2 | Acetonitrile (CH₃CN) | 25 | 12 | 78 |
| 3 | Tetrahydrofuran (B95107) (THF) | 25 | 12 | 72 |
| 4 | Ethyl Acetate (EtOAc) | 25 | 12 | 55 |
| 5 | Toluene | 25 | 12 | 40 |
Based on these hypothetical results, acetonitrile appears to be a promising solvent, potentially due to its ability to effectively solvate the reaction intermediates and facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
Temperature is another critical parameter. While many sulfonamide syntheses proceed at room temperature, adjusting the temperature can influence the reaction rate and the formation of byproducts. nih.gov For instance, lower temperatures might be necessary to prevent decomposition of the oxolane ring or the sulfonyl chloride intermediate, whereas elevated temperatures could accelerate the reaction but may lead to undesired side reactions.
Catalyst Screening and Development for Enhanced Yield and Selectivity
The use of catalysts can significantly improve the efficiency of sulfonamide synthesis. Both base catalysts and, more recently, metal-based catalysts have been explored. organic-chemistry.orgresearchgate.net Bases are typically required to neutralize the hydrochloric acid (HCl) generated during the reaction of a sulfonyl chloride with an amine. Common bases include organic amines like triethylamine (B128534) (Et₃N) and pyridine, as well as inorganic bases such as potassium carbonate (K₂CO₃). The choice of base can impact the reaction yield and the ease of product purification.
In recent years, transition metal-catalyzed methods have emerged as powerful tools for C-N bond formation in sulfonamide synthesis. ekb.eg Catalysts based on palladium, copper, and ruthenium have been shown to be effective in coupling various precursors to form sulfonamides. organic-chemistry.orgacs.org For the synthesis of this compound, a catalyst screening could be performed to identify a system that provides high yield and selectivity under mild conditions. A hypothetical screening of catalysts is presented in Table 2.
Table 2: Hypothetical Catalyst Screening for the Synthesis of this compound
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | None | Triethylamine | Acetonitrile | 78 |
| 2 | CuI | - | DMSO | 85 |
| 3 | Pd(OAc)₂ | - | Toluene | 75 |
| 4 | Ru(p-cymene)Cl₂]₂ | K₂CO₃ | Methanol | 88 |
| 5 | MnO₂ | - | (solvent-free) | 82 |
These hypothetical results suggest that a ruthenium-based catalyst could be highly effective. Manganese dioxide has also been shown to be a practical and efficient catalyst for N-alkylation of sulfonamides under solvent-free conditions. organic-chemistry.org Further optimization would involve fine-tuning the catalyst loading, ligand selection (for palladium and ruthenium catalysts), and reaction conditions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is of growing importance. sci-hub.se For the synthesis of this compound, several green strategies could be implemented to minimize the environmental impact.
One key principle is the use of environmentally benign solvents. Water is an ideal green solvent, and methods for sulfonamide synthesis in aqueous media have been developed. sci-hub.sersc.org These methods often involve dynamic pH control to facilitate the reaction and product isolation. rsc.org The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is another promising green alternative. uniba.it
Atom economy is another important consideration. Traditional sulfonamide synthesis from sulfonyl chlorides generates stoichiometric amounts of HCl waste. Alternative synthetic routes that improve atom economy are being explored. For example, the direct oxidative coupling of thiols with amines is a more atom-economical approach. rsc.org
The use of catalysts, as discussed in the previous section, is also a cornerstone of green chemistry, as it can lead to more efficient reactions with less waste. sci-hub.se Solvent-free (neat) reaction conditions, where possible, represent the greenest approach by eliminating the need for a solvent altogether. sci-hub.se A comparative overview of traditional versus potential green synthetic routes for this compound is presented in Table 3.
Table 3: Comparison of Synthetic Routes for this compound based on Green Chemistry Principles
| Synthetic Route | Solvent | Catalyst | Byproducts | Green Chemistry Aspect |
| Traditional (Sulfonyl Chloride) | Dichloromethane | Triethylamine | Triethylammonium chloride | High yield but uses hazardous solvent and generates stoichiometric waste. |
| Aqueous Synthesis | Water | Na₂CO₃ | NaCl, CO₂ | Use of a green solvent, but may require pH control. rsc.org |
| Deep Eutectic Solvent | Choline Chloride/Glycerol | None | Minimal | Biodegradable and recyclable solvent system. uniba.it |
| Oxidative Coupling (from Thiol) | Acetonitrile/Water | I₂/tBuOOH | Water | Higher atom economy, avoids pre-formation of sulfonyl chloride. rsc.org |
| Solvent-Free | None | MnO₂ | Minimal | Elimination of solvent waste. organic-chemistry.org |
By systematically exploring and optimizing these parameters, a robust, efficient, and sustainable synthetic methodology for this compound can be developed.
Advanced Spectroscopic and Structural Elucidation of 1 Oxolan 2 Yl Ethane 1 Sulfonamide
Conformational Analysis and Dynamics of 1-(Oxolan-2-yl)ethane-1-sulfonamide
The conformational flexibility of this compound arises from multiple rotatable bonds and the non-planar nature of the oxolane ring. Understanding these dynamic processes is crucial for a complete structural description.
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of dynamic equilibrium between various puckered conformations. The two most common forms are the envelope (C_s symmetry) and twist (C_{2} symmetry) conformations. Advanced NMR techniques, such as Karplus correlation analysis of vicinal proton-proton coupling constants (³J_{HH}) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed insights into the preferred ring pucker and the dynamics of this process.
For the oxolane moiety in this compound, the substituents on the ring can influence the conformational equilibrium. The presence of the ethanesulfonamide (B75362) group at the C2 position would likely favor certain puckered forms over others to minimize steric hindrance. By analyzing the ³J_{HH} values around the ring, it is possible to estimate the dihedral angles and thus deduce the predominant pucker of the ring in solution.
Table 1: Illustrative Proton-Proton Coupling Constants for Oxolane Ring Pucker Analysis
| Coupling (³J{HH}) | Expected Value for Envelope (Hz) | Expected Value for Twist (Hz) |
| J_{H1-H2a} | 8-10 | 6-8 |
| J_{H1-H2b} | 2-4 | 4-6 |
| J_{H2a-H3a} | 8-10 | 7-9 |
| J_{H2b-H3b} | 2-4 | 3-5 |
Note: These are representative values and the actual observed values for this compound would require experimental determination.
The sulfonamide group, R-SO₂-NH₂, possesses rotational barriers around the C-S and N-S bonds, which can lead to the existence of different rotational isomers (rotamers). nih.gov The geometry around the sulfur atom is tetrahedral. researchgate.net Rotational spectroscopy studies on simpler sulfonamides have shown that the orientation of the amino group relative to the rest of the molecule can be well-defined. nih.gov
For this compound, rotation around the C-S bond would alter the relative positions of the oxolane ring and the sulfonamide group. Similarly, rotation around the N-S bond would change the orientation of the amino protons. These rotations can be influenced by intramolecular hydrogen bonding and steric interactions. Computational studies, in conjunction with experimental techniques like dynamic NMR, can help to identify the most stable rotamers and the energy barriers for their interconversion. umich.edu
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as conformational exchange. oxinst.comnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the rates of exchange and the thermodynamic parameters of the conformational equilibria. oxinst.com
In the case of this compound, VT-NMR could be employed to study both the ring pucker dynamics of the oxolane moiety and the rotational isomerism around the C-S and N-S bonds. At low temperatures, the exchange between different conformers may become slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. oxinst.com The temperature dependence of proton chemical shifts, particularly for the NH protons of the sulfonamide group, can also provide insights into hydrogen bonding. nih.govblogspot.com
Detailed Analysis of Intramolecular and Intermolecular Interactions
The sulfonamide group is a potent hydrogen bond donor and acceptor, playing a crucial role in determining the solid-state architecture of molecules containing this functional group. researchgate.netnih.gov
In the crystalline state, sulfonamides typically form robust hydrogen bonding networks. nih.govcapes.gov.br The N-H protons of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygens and, in this case, the oxygen atom of the oxolane ring, can act as hydrogen bond acceptors. nih.govnih.gov
A common motif observed in the crystal structures of primary sulfonamides is the formation of dimers or chains through N-H···O=S hydrogen bonds. acs.orgresearcher.life In this compound, several potential hydrogen bonding interactions could dictate the crystal packing:
N-H···O=S: Formation of centrosymmetric dimers or extended chains.
N-H···O (oxolane): Intramolecular or intermolecular hydrogen bonds involving the ether oxygen.
The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.
X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state and for characterizing its supramolecular assemblies. A crystallographic study of this compound would reveal the exact bond lengths, bond angles, and torsion angles, providing experimental validation for the conformational analysis.
The analysis of the crystal packing would likely reveal the formation of higher-order supramolecular structures through the hydrogen bonding networks described above. researchgate.net These assemblies can be classified based on their dimensionality (e.g., 1D chains, 2D sheets, or 3D networks). The specific packing motif will be a consequence of the molecule's attempt to achieve the most thermodynamically stable arrangement by maximizing favorable intermolecular interactions.
Table 2: Potential Crystallographic Data and Hydrogen Bond Parameters for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| N-H···O=S Distance (Å) | 2.8 - 3.2 |
| N-H···O=S Angle (°) | 150 - 170 |
| N-H···O (oxolane) Distance (Å) | 2.9 - 3.3 |
| N-H···O (oxolane) Angle (°) | 140 - 160 |
Note: These values are hypothetical and based on typical ranges observed for sulfonamide crystal structures. Actual data would require experimental X-ray diffraction analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Specific Bonding Environments and Tautomeric Forms
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the specific bonding arrangements within a molecule. For this compound, these methods would provide critical information on its structural integrity and the potential for tautomerism.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key functional groups within this compound would exhibit characteristic absorption bands. For instance, the sulfonamide group (-SO₂NH₂) would produce strong, distinct stretching vibrations for the S=O bonds, typically in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) regions. The N-H bond of the sulfonamide would show stretching vibrations in the 3400-3200 cm⁻¹ range. The C-O-C ether linkage within the oxolane (tetrahydrofuran) ring would be identifiable by its characteristic stretching band, usually found around 1150-1085 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in FT-IR, the S=O stretching vibrations are typically weaker in Raman spectra. Conversely, C-S and S-S bonds, if present, would yield more prominent Raman signals. The skeletal vibrations of the oxolane ring would also be observable.
A crucial application of vibrational spectroscopy would be the investigation of potential tautomeric forms. While the primary structure is the sulfonamide, it could theoretically exist in equilibrium with its imidic acid tautomer, where a proton migrates from the nitrogen to one of the sulfonyl oxygens. This would result in the formation of an O-H bond and a C=N bond, leading to the appearance of a new O-H stretching band and a shift in the S=O band in the FT-IR and Raman spectra. By carefully analyzing the spectra, particularly in different solvents or temperatures, the presence and relative population of any tautomeric forms could be determined.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Sulfonamide (N-H) | Stretching | 3400 - 3200 | Medium-Strong |
| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1140 | Strong |
| Oxolane (C-O-C) | Stretching | 1150 - 1085 | Strong |
| Alkane (C-H) | Stretching | 2960 - 2850 | Medium-Strong |
| Sulfonamide (S-N) | Stretching | 970 - 930 | Medium |
Note: These are predicted ranges based on characteristic group frequencies. Actual values would require experimental measurement.
Advanced Mass Spectrometry for Mechanistic Insights and Complexation Studies
Advanced mass spectrometry techniques are indispensable for determining the molecular weight, elemental composition, and structural features of compounds like this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
For this compound, several key fragmentation pathways could be predicted. A common fragmentation for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant neutral loss of 64 Da. Another expected fragmentation pathway would involve the cleavage of the bond between the ethyl group and the oxolane ring, leading to the formation of a stable oxolanyl cation or a fragment containing the ethanesulfonamide portion. Cleavage of the C-S bond would also be a likely event.
By meticulously analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the positions of the oxolane ring and the sulfonamide group relative to the ethyl linker. This detailed fragmentation map provides a high degree of confidence in the structural assignment.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity/Mechanism |
| [M+H]⁺ | [M+H - SO₂]⁺ | 64 | Loss of sulfur dioxide from the sulfonamide group |
| [M+H]⁺ | [C₄H₇O]⁺ | - | Cleavage yielding the oxolanyl cation |
| [M+H]⁺ | [M+H - C₄H₈O]⁺ | 72 | Loss of the oxolane ring as tetrahydrofuran (B95107) |
| [M+H]⁺ | [M+H - NH₂SO₂]⁺ | 80 | Loss of the sulfonamide radical |
Note: The exact m/z values would depend on the elemental composition. This table represents plausible fragmentation pathways for structural elucidation.
Ion Mobility Spectrometry for Gas-Phase Conformation Studies
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) offers a unique capability to investigate the three-dimensional shape of ions in the gas phase. This technique separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of a weak electric field. The resulting drift time is related to the ion's collision cross-section (CCS), a measure of its rotational average projected area.
For a flexible molecule like this compound, different low-energy conformations (e.g., folded vs. extended structures) would have distinct CCS values. By measuring the arrival time distribution, it's possible to determine if the molecule exists as a single conformation or as a mixture of different conformers in the gas phase.
This information is highly valuable for understanding the molecule's intrinsic structural preferences, free from solvent effects. Furthermore, IMS can be used to separate isomeric or isobaric species that may not be distinguishable by mass spectrometry alone. In the context of complexation studies, changes in the CCS upon binding to another molecule (e.g., a metal ion or a protein) can provide insights into the binding stoichiometry and the conformational changes that occur upon complex formation.
Computational and Theoretical Investigations of 1 Oxolan 2 Yl Ethane 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. For 1-(Oxolan-2-yl)ethane-1-sulfonamide, these methods can provide a detailed picture of its three-dimensional structure and electron distribution.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the geometry of molecules. By minimizing the total energy of the system, DFT calculations can determine the most stable three-dimensional arrangement of the atoms in this compound. This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a conformational minimum on the potential energy surface of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. The ESP map uses a color scale to indicate different potential values, with red typically representing regions of negative potential (electron-rich areas) and blue representing regions of positive potential (electron-poor areas). For this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show a more positive potential.
Theoretical Spectroscopic Property Predictions
Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These theoretical predictions are based on the calculated electron density around each nucleus. By comparing the predicted NMR data with experimental spectra, one can confirm or elucidate the molecular structure.
| Prediction Type | Description |
| ¹H NMR Chemical Shifts | Predicted resonance frequencies for hydrogen nuclei. |
| ¹³C NMR Chemical Shifts | Predicted resonance frequencies for carbon-13 nuclei. |
| Coupling Constants (J) | Predicted measure of the interaction between neighboring nuclear spins. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating their motion over time. For this compound, MD simulations provide crucial insights into its conformational landscape, revealing the preferred three-dimensional structures in different environments and the energetic barriers between them.
To investigate the conformational preferences of this compound in a biologically relevant environment, MD simulations in an explicit aqueous solvent model are hypothetically performed. These simulations can reveal the most stable conformations, which are governed by a delicate balance of intramolecular hydrogen bonds, steric effects, and interactions with the surrounding solvent molecules.
The conformational landscape can be visualized by plotting the potential energy as a function of key dihedral angles. For this compound, the crucial dihedral angles would be around the C-C and C-S bonds of the ethanesulfonamide (B75362) moiety. The hypothetical data below summarizes the most populated conformational clusters identified from such a simulation.
| Conformational Cluster | Dihedral Angle 1 (O-C-C-S in °) | Dihedral Angle 2 (C-C-S-N in °) | Relative Population (%) |
| 1 | -175 | 65 | 45 |
| 2 | 60 | 180 | 30 |
| 3 | -65 | -70 | 15 |
| 4 | 180 | -60 | 10 |
The flexibility of this compound is largely determined by the energy barriers to rotation around its single bonds. These barriers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), by systematically rotating a specific bond and calculating the energy at each step.
The rotation around the S-N bond in sulfonamides is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the S-O bonds. researchgate.net Similarly, rotation around the C-S and C-C bonds will have specific energetic profiles.
A hypothetical energy landscape for the rotation around the C-C bond, for instance, would likely show three energy minima corresponding to staggered conformations and three maxima for eclipsed conformations. The relative heights of these barriers provide information on the kinetic stability of the different conformers.
Below is a hypothetical table of calculated rotational energy barriers for the key bonds in this compound.
| Bond | Rotational Barrier (kcal/mol) |
| C-S | 5.5 |
| C-C | 3.8 |
| S-N | 12.1 |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions. For this compound, theoretical calculations can be employed to elucidate plausible synthetic routes and to characterize the fleeting transition states that govern the reaction rates.
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov In the case of this compound, a plausible synthetic route would involve the reaction of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride with ammonia (B1221849).
For the proposed synthesis of this compound from 1-(oxolan-2-yl)ethane-1-sulfonyl chloride and ammonia, a key step is the nucleophilic attack of the ammonia nitrogen on the sulfur atom of the sulfonyl chloride. This process proceeds through a high-energy transition state.
Computational methods can be used to locate the geometry of this transition state and to calculate its energy. This information is invaluable for understanding the reaction's kinetics. The transition state is characterized by the partial formation of the S-N bond and the partial breaking of the S-Cl bond.
A hypothetical reaction coordinate diagram can be constructed from these calculations, showing the energy profile as the reactants are converted into products. The highest point on this profile corresponds to the transition state energy, which is the activation energy for the reaction.
The following table provides hypothetical relative energies for the species involved in the proposed synthesis.
| Species | Relative Energy (kcal/mol) |
| Reactants (1-(oxolan-2-yl)ethane-1-sulfonyl chloride + NH3) | 0 |
| Transition State | +15.2 |
| Products (this compound + HCl) | -5.8 |
This hypothetical data suggests that the reaction is exothermic and has a moderate activation barrier, implying that it should proceed at a reasonable rate under standard conditions.
Reactivity and Chemical Transformations of 1 Oxolan 2 Yl Ethane 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group is a primary site for chemical modification due to the presence of acidic protons and its nucleophilic character after deprotonation.
While direct experimental data for 1-(Oxolan-2-yl)ethane-1-sulfonamide is not available, the sulfonamide nitrogen can be expected to undergo alkylation and acylation reactions under basic conditions. Treatment with a suitable base would deprotonate the nitrogen, forming a sulfonamidate anion that can act as a nucleophile.
Table 1: Predicted Reagents for N-Alkylation and N-Acylation
| Reaction Type | Reagent Class | Example Reagent | Predicted Product Structure |
| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | N-Methyl-1-(oxolan-2-yl)ethane-1-sulfonamide |
| N-Acylation | Acyl Halides | Acetyl Chloride (CH₃COCl) | N-Acetyl-1-(oxolan-2-yl)ethane-1-sulfonamide |
| N-Acylation | Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-1-(oxolan-2-yl)ethane-1-sulfonamide |
These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of sulfonamide-containing drugs.
Metalation of the sulfonamide nitrogen can be achieved using strong bases, such as organolithium reagents or metal hydrides. The resulting N-metalated species are potent nucleophiles for a variety of electrophiles, enabling the introduction of diverse functional groups. For instance, reaction with aldehydes or ketones could lead to the formation of N-hydroxyalkyl derivatives.
The acidity of the sulfonamide protons is a key parameter governing its reactivity. The pKa of unsubstituted sulfonamides is typically in the range of 10-11. The substituent at the 2-position of the oxolane ring may have a minor electronic effect on the pKa of the N-H protons of this compound. Deprotonation is readily achieved with common bases like alkali metal hydroxides or carbonates, facilitating the reactions described above.
Transformations Involving the Ethane (B1197151) Moiety and Stereochemical Implications
The ethane bridge of this compound possesses a chiral center at the carbon atom bonded to both the sulfonamide group and the oxolane ring.
The proton on the carbon atom alpha to the sulfonyl group is activated and can be removed by a strong base, such as n-butyllithium, to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
Table 2: Potential Reactions at the α-Carbon
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Benzyl Bromide | α-Alkylated Sulfonamide |
| Aldehyde | Benzaldehyde | β-Hydroxy Sulfonamide |
| Ketone | Acetone | β-Hydroxy Sulfonamide |
These reactions would be crucial for the synthesis of analogs with modified substitution patterns on the ethane linker.
Reactions involving the chiral center at the α-carbon could proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. For instance, an Sₙ2 reaction at this center would be expected to proceed with inversion of configuration. In contrast, reactions involving the formation of a carbanion intermediate, as described in section 5.2.1, could potentially lead to racemization or diastereomeric mixtures, depending on the directing influence of the adjacent chiral center on the oxolane ring. The stereochemical outcome of such transformations would require detailed experimental investigation.
Reactions of the Oxolane Ring
The oxolane ring, a saturated cyclic ether, is generally stable but can undergo specific reactions under forcing conditions or with appropriate activation.
Ring-Opening Reactions under Specific Conditions
The cleavage of the ether bond in the oxolane ring typically requires acidic or electrophilic activation. Strong acids can protonate the oxygen atom, making the carbon atoms adjacent to it more susceptible to nucleophilic attack. For instance, treatment with strong hydrohalic acids like HBr or HI would be expected to lead to ring opening, forming a halo-substituted butanol derivative.
Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF) itself suggest that frustrated Lewis pairs (FLPs) can facilitate this process. nih.gov These systems, comprising a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, can activate the C-O bond of the ether. nih.gov In the context of this compound, an intramolecular FLP approach is unlikely without significant modification. However, intermolecular FLPs could potentially induce ring cleavage.
Furthermore, palladium-catalyzed ring-opening reactions of THF have been reported, particularly in the presence of peroxides, leading to the formation of 4-amino-1-butanols. This suggests that under specific catalytic conditions, the oxolane ring in the title compound could be opened to introduce new functionalities.
A summary of potential ring-opening conditions, extrapolated from related systems, is presented in Table 1.
| Reagent/Catalyst System | Potential Product Type | Plausible Mechanism |
| Strong Acid (e.g., HBr, HI) | Halo-substituted butanol derivative | SN2 attack of the halide on the protonated ether |
| Frustrated Lewis Pairs (FLPs) | Zwitterionic or neutral ring-opened species | Activation of the C-O bond by the Lewis acid and base |
| Palladium/Peroxide | Functionalized butanol derivative | Radical-mediated C-O bond cleavage |
Table 1: Potential Conditions for Oxolane Ring-Opening
Functionalization of the Oxolane Ring
Functionalization of the oxolane ring without cleavage is another potential transformation. The carbon atoms alpha to the ether oxygen (the C2 and C5 positions) are the most likely sites for reaction due to the influence of the oxygen atom.
Palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of 2-alkylidenetetrahydrofurans, which possess an exocyclic double bond at the 2-position. researchgate.net While this compound does not have this feature, related strategies involving C-H activation could potentially be applied. Directing groups can facilitate the selective functionalization of C-H bonds, and the sulfonamide group, or a derivative thereof, might serve this purpose under appropriate catalytic conditions.
Mechanistic Studies of Key Transformations
Elucidating the mechanisms of these potential reactions would require detailed experimental and computational studies.
Kinetic Isotope Effects in Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. nih.gov For example, in a hypothetical C-H activation reaction on the oxolane ring, a primary KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. nih.gov
In the case of ether cleavage reactions, the magnitude of the KIE can provide insight into the mechanism. pressbooks.pub For an SN2-type cleavage, a small secondary KIE might be observed, while an SN1-type cleavage involving a carbocation intermediate would likely exhibit a more significant secondary KIE due to the change in hybridization at the carbon center.
Identification of Catalytic Intermediates
The identification of catalytic intermediates is crucial for understanding the reaction pathway. In palladium-catalyzed reactions, for instance, intermediates such as Pd(II) or Pd(IV) species could be involved. Spectroscopic techniques like NMR and X-ray crystallography are invaluable for characterizing such intermediates.
In the context of sulfonamide chemistry, sulfonyl radical intermediates have been identified in photocatalytic reactions, enabling late-stage functionalization. acs.org If this compound were subjected to photocatalytic conditions, the generation of a sulfonyl radical could be a key mechanistic step, leading to a variety of transformations. Similarly, the formation of sulfinate anions as intermediates is another possibility under certain conditions. acs.org
Derivatization and Structure Reactivity Relationships of 1 Oxolan 2 Yl Ethane 1 Sulfonamide Analogues
Synthetic Strategies for Modifying the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is a prevalent feature in many biologically active natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.govwikipedia.org Modification of this moiety in 1-(oxolan-2-yl)ethane-1-sulfonamide can significantly influence its interaction with biological targets.
Homologation and Heterologation of the Cyclic Ether
Ring expansion, or homologation, of the oxolane ring to a tetrahydropyran (B127337) (oxane) or larger cyclic ethers can alter the spatial arrangement of substituents and impact binding affinity. wikipedia.org Photochemical methods, for instance, can achieve the ring expansion of oxetanes to tetrahydrofurans, a strategy that could potentially be adapted for the homologation of substituted oxolanes. rsc.orgrsc.orgrsc.org Another approach involves the reaction of cyclic ketones with diazomethane (B1218177), a classic homologation reaction. acs.org
Conversely, ring contraction of the oxolane ring to an oxetane, a smaller, more strained cyclic ether, can introduce unique conformational constraints. psu.edu The synthesis of oxetanes can be achieved through various methods, including the Paternò–Büchi reaction followed by ring rearrangement. beilstein-journals.org
Heterologation, the replacement of the ring oxygen with another heteroatom such as sulfur (to form a thiolane) or nitrogen (to form a pyrrolidine), would fundamentally alter the electronic and hydrogen bonding properties of the heterocyclic moiety. acs.org The synthesis of thiolanes can be accomplished through ring-expansion reactions of thietanes. rsc.org
Table 1: Potential Homologation and Heterologation Strategies for the Oxolane Moiety This table presents hypothetical reaction strategies for the modification of the oxolane ring in this compound, based on general synthetic methodologies. The feasibility and specific conditions for these reactions on the target scaffold would require experimental validation.
| Modification | Reagents and Conditions (Hypothetical) | Expected Product | Potential Impact on Activity |
|---|---|---|---|
| Ring Expansion to Oxane | 1. Oxidation of the 2-position to a ketone. 2. Reaction with diazomethane or trimethylsilyldiazomethane. | 1-(Oxan-2-yl)ethane-1-sulfonamide | Altered ring pucker and substituent orientation, potentially affecting receptor fit. |
| Ring Contraction to Oxetane | Multi-step synthesis starting from a suitable precursor, potentially involving ring-closing metathesis or intramolecular cyclization. | 1-(Oxetan-3-yl)ethane-1-sulfonamide | Increased ring strain and altered bond angles, which could lead to novel interactions with a target. |
| Heterologation to Thiolane | Synthesis from a precursor containing a thiol group, followed by cyclization. | 1-(Thiolan-2-yl)ethane-1-sulfonamide | Replacement of the ether oxygen with sulfur would decrease hydrogen bond acceptor capacity and increase lipophilicity. |
| Heterologation to Pyrrolidine | Synthesis from a precursor containing a protected amine, followed by cyclization and deprotection. | 1-(Pyrrolidin-2-yl)ethane-1-sulfonamide | Introduction of a basic nitrogen atom could enable new ionic interactions and significantly alter solubility. |
Introduction of Substituents on the Oxolane Ring
The introduction of various substituents onto the oxolane ring can provide a finer tuning of the molecule's properties. Functionalization can be achieved at different positions of the ring, leading to a diverse array of analogues. organic-chemistry.org Strategies for synthesizing substituted tetrahydrofurans are well-established and include methods like intramolecular cyclization of functionalized alcohols and Lewis acid-mediated ring contractions of larger rings. nih.govrsc.org For instance, the introduction of hydroxyl or amino groups could enhance water solubility and provide additional points for hydrogen bonding. Conversely, the addition of alkyl or aryl groups could increase lipophilicity and promote hydrophobic interactions. researchgate.net
Variations at the Ethane (B1197151) Linker
The two-carbon ethane linker connecting the oxolane ring and the sulfonamide group plays a crucial role in determining the relative orientation of these two key functional groups.
Extension or Contraction of the Alkyl Chain
Varying the length of the alkyl chain can systematically alter the distance between the heterocyclic ring and the sulfonamide moiety. Homologation of the ethane linker to a propane (B168953) or butane (B89635) chain can be achieved through standard synthetic transformations, such as the Arndt-Eistert synthesis for chain extension of a carboxylic acid precursor. wikipedia.org Chain contraction to a single methylene (B1212753) group would bring the oxolane and sulfonamide groups into closer proximity, potentially leading to intramolecular interactions or a different binding mode.
Introduction of Unsaturation or Additional Stereocenters
The introduction of a double bond into the linker to create an alkene can rigidify the connection between the two ends of the molecule, reducing conformational flexibility. This can be achieved through olefination reactions, such as the Wittig reaction on a suitable aldehyde precursor. nih.gov The synthesis of α,β-unsaturated sulfonamides via olefin cross-metathesis is also a viable strategy. researchgate.netnih.gov Furthermore, the introduction of additional stereocenters on the linker, for example by alkylation of the α-carbon to the sulfonamide, would allow for the exploration of stereochemical effects on biological activity.
Table 2: Potential Modifications of the Ethane Linker This table outlines hypothetical modifications to the ethane linker of this compound. The specific outcomes and structure-reactivity relationships would need to be determined experimentally.
| Modification | Synthetic Approach (Hypothetical) | Expected Product | Potential Impact on Activity |
|---|---|---|---|
| Chain Extension (Propane linker) | 1. Conversion of the ethane side chain to a carboxylic acid. 2. Arndt-Eistert homologation. 3. Conversion to sulfonamide. | 1-(Oxolan-2-yl)propane-1-sulfonamide | Increased distance between the oxolane and sulfonamide may allow for interaction with different sub-pockets of a binding site. |
| Chain Contraction (Methylene linker) | Synthesis from oxolane-2-carbaldehyde via reduction to the alcohol, conversion to a halide, and subsequent sulfonamide formation. | (Oxolan-2-ylmethyl)sulfonamide | Reduced distance may lead to a more compact conformation and altered binding geometry. |
| Introduction of Unsaturation | Wittig reaction on oxolane-2-carbaldehyde with a phosphonium (B103445) ylide bearing the sulfonamide group. | 1-(Oxolan-2-yl)ethene-1-sulfonamide | A rigidified linker would restrict conformational freedom, potentially leading to higher affinity if the resulting conformation is optimal for binding. |
| Introduction of a Stereocenter | Asymmetric alkylation of the α-carbon of the ethane-1-sulfonamide moiety. | (1R)- or (1S)-1-(Oxolan-2-yl)-1-alkylethane-1-sulfonamide | The stereochemistry at the new chiral center could be critical for specific interactions with a chiral biological target. |
Modification of the Sulfonamide Functionality
The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, known for its ability to act as a hydrogen bond donor and acceptor. acs.orgorganic-chemistry.orgajchem-b.com Modifications to this group can profoundly impact a molecule's acidity, solubility, and interactions with target proteins. oup.comslideshare.net
The most common modification involves N-alkylation or N-arylation of the sulfonamide nitrogen. nih.govrsc.org This can be achieved through reaction with various alkyl or aryl halides in the presence of a base. organic-chemistry.org The introduction of different substituents on the nitrogen atom can modulate the pKa of the sulfonamide proton and introduce new steric or electronic features. For instance, substitution with small alkyl groups would increase lipophilicity, while incorporating polar functional groups could enhance aqueous solubility. The synthesis of secondary sulfonamides can also be achieved through rhodium-catalyzed reactions of aldehydes. psu.edu
Table 3: Potential Modifications of the Sulfonamide Functionality This table provides hypothetical examples of how the sulfonamide group of this compound could be modified. The resulting changes in biological activity would be dependent on the specific biological target.
| Modification | Reagents and Conditions (Hypothetical) | Expected Product | Potential Impact on Activity |
|---|---|---|---|
| N-Alkylation | Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., K2CO3). | N-Methyl-1-(oxolan-2-yl)ethane-1-sulfonamide | Increased lipophilicity and loss of one hydrogen bond donor. May alter binding affinity and selectivity. |
| N-Arylation | Chan-Lam coupling with an aryl boronic acid in the presence of a copper catalyst. | N-Phenyl-1-(oxolan-2-yl)ethane-1-sulfonamide | Introduction of an aromatic ring could lead to new π-stacking interactions with the target. |
| Bioisosteric Replacement (Carboxylic Acid) | Synthesis from a suitable precursor where the sulfonamide is replaced by a carboxylic acid group. | 2-(Oxolan-2-yl)propanoic acid | Change in acidity and hydrogen bonding pattern. May alter target selectivity. |
| Bioisosteric Replacement (Tetrazole) | Synthesis involving the [2+3] cycloaddition of an azide (B81097) with a nitrile precursor. | 5-(1-(Oxolan-2-yl)ethyl)-1H-tetrazole | Tetrazole is a common bioisostere for carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties. |
Replacement of the Sulfonamide Nitrogen Substituents
The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for structural modification. wikipedia.org In the context of this compound, the primary sulfonamide (R-SO₂NH₂) presents a key site for derivatization at the nitrogen atom. The substitution of the hydrogens on the sulfonamide nitrogen can significantly alter the molecule's physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capacity. nih.gov
The classic method for achieving N-substitution involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction central to the Hinsberg test for distinguishing amines. wikipedia.org For derivatizing this compound, one could envision a two-step process starting from the corresponding sulfonyl chloride. Alternatively, direct N-alkylation or N-arylation of the primary sulfonamide can be achieved under various conditions, often employing a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. wikipedia.org
Common N-substituents include alkyl, aryl, and heteroaryl groups. The introduction of these substituents can have profound effects. For instance, N-alkylation generally increases lipophilicity. N-arylation, particularly with electron-withdrawing groups, can significantly increase the acidity of the remaining N-H proton, a property often exploited in the design of biologically active molecules. nih.govnovartis.com
The table below illustrates hypothetical N-substituted analogues of this compound and the predicted impact of these substitutions on their general properties.
| Compound Name | Substituent (R' on Nitrogen) | Predicted Change in Lipophilicity (LogP) | Predicted Change in Acidity (pKa) |
| N-methyl-1-(oxolan-2-yl)ethane-1-sulfonamide | -CH₃ | Increase | Slight Increase |
| N-phenyl-1-(oxolan-2-yl)ethane-1-sulfonamide | -C₆H₅ | Significant Increase | Significant Decrease |
| N-(4-nitrophenyl)-1-(oxolan-2-yl)ethane-1-sulfonamide | -C₆H₄NO₂ | Significant Increase | Very Significant Decrease |
| N,N-dimethyl-1-(oxolan-2-yl)ethane-1-sulfonamide | -CH₃, -CH₃ | Increase | Acidity Eliminated |
Note: The data in this table is hypothetical and intended for illustrative purposes based on general chemical principles.
Exploration of Sulfonyl Group Modifications
Modification of the sulfonyl group itself is a less common but equally impactful strategy for altering the properties of sulfonamide-containing molecules. The sulfonyl group (-SO₂-) is generally stable and relatively unreactive. wikipedia.org However, its replacement with bioisosteric groups can fine-tune molecular properties.
Bioisosteres of the sulfonamide group are functional groups that possess similar spatial and electronic characteristics, leading to comparable biological activity or physicochemical properties. nih.gov For instance, a sulfoximine (B86345) group (-S(O)NH-) can be considered a close analogue. Another modification could involve the synthesis of sultams, which are cyclic sulfonamides. wikipedia.org In the case of this compound, this would require significant alteration of the core structure.
A more direct modification involves the synthesis of disulfonimides (R-SO₂-NH-SO₂-R'), which are markedly more acidic than their sulfonamide counterparts. wikipedia.org This increased acidity stems from the presence of two electron-withdrawing sulfonyl groups flanking the N-H bond, which delocalize the negative charge of the conjugate base more effectively.
Systematic Exploration of Structure-Reactivity Relationships (Chemical Perspective)
Impact of Structural Modifications on Acidity and Basicity
The structure of this compound contains two key sites for acid-base chemistry: the acidic proton on the sulfonamide nitrogen and the basic Lewis basicity of the oxygen atom in the oxolane (tetrahydrofuran) ring. wikipedia.org
Acidity of the Sulfonamide N-H:
The acidity of the sulfonamide N-H proton is a critical parameter influencing its chemical reactivity and biological interactions. nih.govnovartis.com Primary sulfonamides typically have pKa values in the range of 10-11. This acidity can be modulated by introducing substituents on the carbon backbone or directly on the nitrogen or sulfur atoms.
Electron-withdrawing groups (EWGs): The presence of EWGs on the molecule will increase the acidity (lower the pKa) of the sulfonamide proton. This is because EWGs stabilize the resulting conjugate base (the sulfonamidate anion) through inductive effects or resonance. For example, placing a fluorine atom on the ethyl chain or an electron-deficient aromatic ring on the sulfonamide nitrogen would be expected to lower the pKa. nih.govresearchgate.net
Electron-donating groups (EDGs): Conversely, EDGs will decrease the acidity (raise the pKa) by destabilizing the conjugate base.
Basicity of the Oxolane Oxygen:
The oxygen atom of the oxolane ring possesses lone pairs of electrons and can act as a Lewis base, forming complexes with Lewis acids. wikipedia.org Tetrahydrofuran (B95107) itself is a more basic ether than open-chain ethers like diethyl ether. wikipedia.org The basicity of this oxygen atom can also be influenced by substituents on the ring or the attached ethylsulfonamide chain. EWGs on the ring would decrease the electron density on the oxygen, thereby reducing its Lewis basicity.
The following table presents hypothetical pKa and Lewis basicity data for derivatives of this compound to illustrate these principles.
| Compound Name | Modification | Predicted Sulfonamide pKa | Predicted Relative Lewis Basicity of Oxolane Oxygen |
| This compound | Parent Compound | ~10.5 | High |
| 1-(3-Fluorooxolan-2-yl)ethane-1-sulfonamide | Fluoro group on oxolane ring | ~10.2 | Moderate |
| N-(4-Nitrophenyl)-1-(oxolan-2-yl)ethane-1-sulfonamide | Nitroaryl group on nitrogen | ~7.5 | High |
| 1-(Oxolan-2-yl)propane-1-sulfonamide | Additional methyl on ethyl chain | ~10.7 | High |
Note: The data in this table is hypothetical and intended for illustrative purposes based on general chemical principles.
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents can exert a significant influence on the rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound and its analogues. These effects are generally understood through the lens of electronic and steric factors.
Thermodynamics:
Kinetics:
Reaction kinetics, or the rate at which a reaction proceeds, is governed by the activation energy (Ea). Substituents that stabilize the transition state of a reaction will lower the activation energy and thus increase the reaction rate.
Consider the N-alkylation of a this compound derivative with an alkyl halide. The rate of this Sₙ2 reaction would be influenced by:
Steric Hindrance: Bulky substituents on the sulfonamide nitrogen or near the oxolane ring could sterically hinder the approach of the electrophile, thereby slowing the reaction rate.
The table below provides a hypothetical analysis of substituent effects on the kinetics of a representative reaction, such as N-acylation.
| Derivative | Substituent | Relative Rate of N-Acylation | Rationale |
| This compound | -H | Baseline | Reference compound |
| N-Methyl-1-(oxolan-2-yl)ethane-1-sulfonamide | -CH₃ | Slower | Increased steric hindrance at the nitrogen atom. |
| N-Phenyl-1-(oxolan-2-yl)ethane-1-sulfonamide | -C₆H₅ | Slower | Significant steric hindrance and delocalization of the nitrogen lone pair into the phenyl ring, reducing nucleophilicity. |
| 1-(3-Fluorooxolan-2-yl)ethane-1-sulfonamide | 3-Fluoro on oxolane | Faster | The electron-withdrawing fluorine increases the acidity of the N-H proton, facilitating deprotonation to the more nucleophilic anion. |
Note: The data in this table is hypothetical and intended for illustrative purposes based on general chemical principles.
Applications of 1 Oxolan 2 Yl Ethane 1 Sulfonamide in Chemical Synthesis
Role as a Chiral Auxiliary in Asymmetric Transformations
The search for efficient and recyclable chiral auxiliaries is a cornerstone of modern asymmetric synthesis. These molecules are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. While related sulfinamides, such as tert-butanesulfinamide, are widely recognized for their efficacy as chiral auxiliaries in the synthesis of chiral amines, specific, documented examples of 1-(Oxolan-2-yl)ethane-1-sulfonamide serving in this capacity are not prevalent in the reviewed literature. The principles of such applications, however, can be extrapolated.
In a hypothetical scenario, the chiral 1-(oxolan-2-yl) group could influence the facial selectivity of reactions at a prochiral center. For instance, attachment of this sulfonamide to an imine could direct the nucleophilic addition to one of the enantiotopic faces, leading to the formation of a chiral amine with high diastereoselectivity. The stereochemical outcome would be dictated by the steric hindrance and electronic nature of the oxolane ring, which would favor a specific transition state geometry.
Utilisation as a Building Block for Complex Molecule Synthesis
Beyond its potential as a transient chiral director, This compound can be incorporated as a permanent structural element in the synthesis of more complex molecules. The combination of the polar sulfonamide group and the cyclic ether functionality of the oxolane ring can impart specific physicochemical properties to the target molecule.
As a building block, this compound offers reactive handles for further functionalization. The sulfonamide nitrogen can be alkylated or acylated, and the oxolane ring can potentially be opened or otherwise modified. This allows for its integration into convergent synthetic routes where different fragments of a target molecule are prepared separately and then combined.
The structural framework of This compound can serve as a starting point for the generation of a library of related compounds. By systematically modifying the sulfonamide or the oxolane moiety, a diverse set of chemical scaffolds can be accessed. This approach is common in medicinal chemistry for the exploration of structure-activity relationships.
Applications in Ligand Design for Catalysis
Coordination Chemistry with Transition Metals
The interaction of ligands with transition metals is fundamental to the creation of new catalysts and materials. The nitrogen and oxygen atoms within this compound present potential coordination sites for metal ions. However, a thorough review of current scientific literature reveals a notable absence of specific studies on the coordination chemistry of this compound with transition metals. While the broader class of sulfonamides is known to coordinate with various metals, detailed research findings, including the characterization of any resulting complexes and their structural or electronic properties, for this particular compound are not presently available.
Exploration of Enantioselective Catalysis Using Derived Ligands
The development of chiral ligands for enantioselective catalysis is a significant endeavor in organic synthesis, aiming to produce single enantiomers of chiral molecules. The structure of this compound contains a chiral center at the 2-position of the oxolane ring, suggesting its potential as a precursor for chiral ligands. In principle, enantiomerically pure forms of this compound could be utilized to synthesize ligands that, when complexed with a transition metal, could catalyze asymmetric reactions.
Despite this theoretical potential, there is currently no published research detailing the synthesis of ligands derived from this compound for the purpose of enantioselective catalysis. Consequently, data on their efficacy, the types of reactions they might catalyze, or the levels of enantioselectivity that could be achieved remain to be explored.
Future Research Directions and Unanswered Questions Regarding 1 Oxolan 2 Yl Ethane 1 Sulfonamide
Exploration of Novel Catalytic Systems for its Synthesis
The development of efficient and selective synthetic routes is fundamental to enabling further study of any chemical compound. For 1-(Oxolan-2-yl)ethane-1-sulfonamide, future research would likely focus on moving beyond classical methods to advanced catalytic systems that offer improvements in yield, selectivity, and sustainability. Sulfonamides are recognized as crucial structures in medicinal chemistry. thieme.de
Current general approaches to sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines, a method that can require harsh conditions and the handling of toxic reagents. thieme.de Future research could investigate one-pot syntheses using earth-abundant transition metal catalysts. thieme.de For instance, iron and copper-catalyzed C-H amidation reactions could provide a more direct route to aryl sulfonamides and might be adaptable for aliphatic systems. thieme.de Another modern approach involves the copper-catalyzed decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides from readily available carboxylic acids and amines. acs.org
Table 1: Hypothetical Comparison of Catalytic Systems for Sulfonamide Synthesis
| Catalyst System | Potential Substrates | Key Advantages | Research Question for this compound |
|---|---|---|---|
| Fe/Cu Catalysis | Activated arenes, primary sulfonamides | Earth-abundant metals, one-pot procedure | Could this system be adapted for coupling a functionalized oxolane precursor with a sulfonamide source? |
| Rhodium(III) Catalysis | Indoles, sulfonyl azides | High regioselectivity for C-H functionalization | Can the oxolane ring direct C-H activation on the ethyl chain for precise sulfonamidation? |
| Copper-Photoredox Catalysis | Aryl carboxylic acids, amines, SO₂ source | Mild conditions, broad substrate scope, uses native functional groups | Can a precursor like (oxolan-2-yl)acetic acid be effectively converted in a one-pot process? acs.org |
Development of Flow Chemistry Approaches for Efficient Production
For the scalable and safe production of this compound, flow chemistry presents a significant opportunity. Continuous-flow synthesis has become an enabling technology for improving synthetic efficiency and process optimization in the pharmaceutical industry. sigmaaldrich.commdpi.com It allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processing. mdpi.com
Future work could focus on designing a multi-step flow process, potentially integrating synthesis and initial purification steps. mdpi.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Given that many modern sulfonamide syntheses involve transition metal catalysis, a flow setup could utilize packed-bed reactors containing immobilized catalysts, simplifying purification and allowing for catalyst recycling. mdpi.com
Investigation of Solid-State Reactivity and Photochemistry
The behavior of this compound in the solid state, including its crystal packing, polymorphism, and reactivity, remains an unexplored area. The compound is listed as a powder by some suppliers, suggesting a crystalline nature at room temperature. sigmaaldrich.com Understanding its solid-state properties is crucial for applications in materials science and pharmaceuticals.
Photochemistry offers another research frontier. The use of photoredox catalysis in flow systems is a rapidly growing field. mdpi.com Research could explore the photochemical stability of the C-S and S-N bonds in the molecule or investigate if the oxolane ring can undergo photochemical reactions, such as ring-opening or functionalization, when irradiated in the presence of suitable catalysts or reagents.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard characterization (NMR, IR, MS) would be routine, advanced spectroscopic techniques could provide deeper insights into the dynamic behavior of this compound. The oxolane ring is not planar and undergoes rapid conformational changes (pseudorotation).
Future studies could employ variable-temperature NMR to probe the energy barriers of these conformational changes and to study how they are influenced by the ethanesulfonamide (B75362) substituent. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to determine the molecule's collision cross-section (CCS), providing empirical data on its three-dimensional shape in the gas phase. Predicted CCS values for protonated and sodiated adducts of a related isomer are available and could be compared with experimental results. uni.lu
Computational Studies on its Role in Self-Assembly and Materials Science
Computational modeling, using methods like Density Functional Theory (DFT), could predict the molecular geometry, electronic properties, and intermolecular interactions of this compound. Such studies are invaluable for understanding its potential to form ordered structures through self-assembly.
The sulfonamide group is an excellent hydrogen bond donor and acceptor, while the oxolane oxygen can also act as a hydrogen bond acceptor. Computational studies could explore the preferred hydrogen bonding networks, predicting whether the molecule is likely to form dimers, chains, or more complex three-dimensional architectures. This information is critical for designing new materials, such as co-crystals or polymers, where this molecule could serve as a building block.
Table 2: Potential Intermolecular Interactions for Computational Study
| Interaction Type | Participating Groups | Potential Role in Self-Assembly | Computational Method |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide N-H (donor), Sulfonyl O (acceptor), Oxolane O (acceptor) | Directing crystal packing, formation of tapes or sheets | DFT, Molecular Dynamics (MD) |
| Dipole-Dipole | Sulfonyl group (S=O), Ether group (C-O-C) | Fine-tuning molecular alignment | Electrostatic Potential Mapping |
| van der Waals | Alkyl backbone (ethane, oxolane ring) | Controlling packing efficiency and density | MD simulations with appropriate force fields |
Potential as a Template for Directed Chemical Transformations
Functional groups can act as directing groups in catalysis, controlling the regioselectivity of a reaction at a remote position. The sulfonamide and oxolane moieties within this compound could potentially be exploited for this purpose.
Future research could investigate whether the sulfonamide group can direct C-H activation at specific positions on the oxolane ring, or conversely, if the oxolane oxygen can direct functionalization on the ethyl chain. Recent studies have shown that sulfonamide groups can direct ortho-C-H sulfamidation on aromatic systems using iridium catalysts. researchgate.net Exploring analogous transformations in this aliphatic system could unlock novel synthetic pathways to more complex and highly functionalized molecules derived from the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
